Pyrrolidine-3-carbonitrile

Description

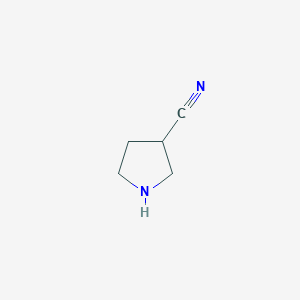

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATJETPTDKFEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-53-9 | |

| Record name | 3-Pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrolidine-3-carbonitrile Scaffold

An In-depth Technical Guide to Pyrrolidine-3-carbonitrile: Structure, Properties, and Applications

This compound is a heterocyclic organic compound featuring a five-membered saturated nitrogen-containing ring (a pyrrolidine) substituted with a nitrile group at the 3-position. This seemingly simple molecule is a cornerstone in modern medicinal chemistry and drug development.[1][2][3] Its value lies in the unique combination of a rigid, three-dimensional saturated ring structure and two highly versatile functional groups: a secondary amine and a nitrile.[1] This duality allows for extensive and diverse chemical modifications, making it a prized building block for creating complex molecular architectures.[1][2]

The pyrrolidine ring itself is a privileged scaffold in pharmacology, found in numerous natural products, alkaloids, and synthetic drugs.[4][5][6] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets like enzymes and receptors.[5][7] this compound, therefore, serves as a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system and metabolic disorders.[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and scientists in the field of drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting chemical properties.

Chemical Structure

The structure consists of a pyrrolidine ring with a cyano (-C≡N) group attached to the third carbon atom. The carbon at the 3-position is a chiral center, meaning this compound can exist as two enantiomers: (R)-Pyrrolidine-3-carbonitrile and (S)-Pyrrolidine-3-carbonitrile, or as a racemic mixture.

Caption: 2D structure of this compound.

Physicochemical and Computational Data

The properties of this compound make it suitable for a range of chemical transformations and applications in drug discovery. It is typically available as a free base or as a more stable hydrochloride salt.[2][8]

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [9][10][11] |

| Molecular Weight | 96.13 g/mol | [10][11] |

| CAS Number | 10603-53-9 (racemate) | [11] |

| 1154097-27-4 ((R)-enantiomer) | [10] | |

| 1153950-49-2 ((S)-enantiomer HCl salt) | [] | |

| Appearance | White solid (for HCl salt) | [2] |

| Purity | ≥97% or ≥98% (typical) | [2][10] |

| Storage Conditions | 0-8 °C, sealed, away from moisture | [2][13] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | [10][13] |

| Predicted LogP | 0.119 to 0.541 | [10][13] |

| Hydrogen Bond Acceptors | 2 | [10][13] |

| Hydrogen Bond Donors | 1 | [10][13] |

Spectroscopic Characterization

unambiguous identification and quality control of this compound rely on standard spectroscopic techniques. The following are the expected spectral features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show complex multiplets for the methylene (-CH₂-) and methine (-CH-) protons on the pyrrolidine ring. The protons on carbons adjacent to the nitrogen atom (C2 and C5) would appear further downfield (higher ppm) compared to those at C4 due to the deshielding effect of the nitrogen. The N-H proton signal would typically be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms. The nitrile carbon (-C≡N) is characteristically found in the 115-125 ppm range. The carbons bonded to the nitrogen (C2 and C5) would appear in the 45-60 ppm region, while the other ring carbons (C3 and C4) would be further upfield.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. A moderate absorption in the 3300-3500 cm⁻¹ region corresponds to the N-H stretching vibration of the secondary amine.

-

MS (Mass Spectrometry): In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 96.07.[9] Under electrospray ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at m/z 97.08.[9]

Synthesis of this compound

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry.[4][6] Methods can be broadly classified into two categories: the functionalization of a pre-existing pyrrolidine ring (often from chiral precursors like L-proline) or the cyclization of acyclic precursors.[4][5][6][7]

A common and logical laboratory-scale synthesis of this compound would proceed from a more readily available precursor, Pyrrolidine-3-carboxylic acid, via a two-step sequence involving amide formation followed by dehydration.

General Synthetic Workflow

The conversion of a carboxylic acid to a nitrile is a standard transformation that underscores the importance of functional group interconversion in synthetic strategy.

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical principles for the conversion of a carboxylic acid to a nitrile.[14][15]

Step 1: Protection & Amide Formation

-

Rationale: The secondary amine of the starting material, (R/S)-Pyrrolidine-3-carboxylic acid, is reactive and must be protected to prevent side reactions during amide formation. A Boc (tert-butyloxycarbonyl) group is commonly used as it is stable under the reaction conditions and easily removed later.

-

Procedure:

-

Dissolve N-Boc-pyrrolidine-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane, DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add an amide coupling agent (e.g., EDCI/HOBt or convert to an acid chloride with oxalyl chloride).

-

Slowly add a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine) or bubble ammonia gas through the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to isolate the crude N-Boc-pyrrolidine-3-carboxamide.

-

Step 2: Dehydration to Nitrile

-

Rationale: A powerful dehydrating agent is required to remove the elements of water from the primary amide to form the nitrile. Trifluoroacetic anhydride (TFAA) is highly effective for this transformation.

-

Procedure:

-

Dissolve the N-Boc-pyrrolidine-3-carboxamide from the previous step in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic anhydride dropwise, followed by a base such as pyridine or triethylamine to neutralize the acid byproduct.

-

Stir the reaction at 0 °C or room temperature for several hours until the starting material is consumed.

-

Quench the reaction carefully with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting N-Boc-pyrrolidine-3-carbonitrile by column chromatography.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is reliably achieved under acidic conditions.

-

Procedure:

-

Dissolve the purified N-Boc-pyrrolidine-3-carbonitrile in a solvent like dioxane or methanol.

-

Add a strong acid, such as hydrochloric acid (often as a solution in dioxane).

-

Stir at room temperature. The deprotection is usually rapid and accompanied by the evolution of CO₂ and isobutylene gas.

-

Remove the solvent under reduced pressure to yield this compound, often as its hydrochloride salt.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its secondary amine and nitrile functionalities.

Caption: Reactivity pathways of this compound.

Key Applications

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: A prominent application of chiral pyrrolidine carbonitriles is in the synthesis of DPP-IV inhibitors, a class of oral medications for type 2 diabetes.[16][17] These drugs work by prolonging the action of incretin hormones, which help regulate blood sugar. The cyanopyrrolidine moiety often serves as a key pharmacophore that binds to the active site of the DPP-IV enzyme.

-

Central Nervous System (CNS) Agents: The pyrrolidine scaffold is prevalent in drugs targeting CNS disorders.[1][2] this compound is used as a precursor to synthesize compounds with potential neuroactive properties, including those designed to interact with neurotransmitter receptors.[1]

-

Antiviral and Anticancer Agents: The rigid, three-dimensional nature of the pyrrolidine ring makes it an attractive scaffold for designing inhibitors of enzymes like proteases and kinases, which are common targets in antiviral and anticancer drug discovery.[4][18]

Safety and Handling

While specific toxicity data for this compound is not extensively published, data for the parent compound, pyrrolidine, provides a basis for handling precautions.[19] Pyrrolidine is classified as a flammable liquid that can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[20][21]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21] Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[20]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a high-value, versatile building block for chemical synthesis and drug discovery. Its unique combination of a stereochemically rich saturated heterocycle and dual-functional handles provides medicinal chemists with a powerful tool to generate novel molecular entities with significant biological potential. From CNS agents to modern diabetes therapies, the influence of this scaffold is widespread, underscoring the critical role of fundamental heterocyclic chemistry in advancing pharmaceutical science.

References

- MySkinRecipes. This compound. [Link]

- PubChemLite. This compound (C5H8N2). [Link]

- Chemical-Suppliers. (3r)-pyrrolidine-3-carbonitrile;hydrochloride | CAS 1153950-54-9. [Link]

- Cole-Parmer.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Royal Society of Chemistry.

- ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

- ResearchGate.

- SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

- PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

- PubMed. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. [Link]

- Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

- MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

- PubMed.

- ResearchGate. ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... [Link]

- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- ResearchGate. (PDF)

- MDPI.

- SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

- WorldOfChemicals. This compound suppliers USA. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 1187930-86-4 | this compound hydrochloride - Synblock [synblock.com]

- 9. PubChemLite - this compound (C5H8N2) [pubchemlite.lcsb.uni.lu]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

- 13. chemscene.com [chemscene.com]

- 14. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 15. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 16. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [guidechem.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of Pyrrolidine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining pyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into the strategic considerations behind various synthetic routes, offering detailed experimental protocols, mechanistic insights, and comparative data to inform laboratory practice. The synthesis of both racemic and chiral forms of this compound is addressed, with a focus on practical and scalable methodologies.

Introduction: The Significance of this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. This compound, with its strategically placed nitrile and secondary amine functionalities, serves as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the secondary amine allows for a variety of substitution reactions. This versatility makes this compound a key starting material in the development of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders.[1][2]

This guide will explore two principal synthetic strategies for the preparation of this compound:

-

Pathway A: Nucleophilic Substitution on a Pre-formed Pyrrolidine Ring. This is a robust and widely applicable method that typically involves the conversion of a 3-hydroxy or 3-halo pyrrolidine derivative to the corresponding nitrile.

-

Pathway B: Dehydration of Pyrrolidine-3-carboxamide. This route offers an alternative approach starting from the corresponding amide, which can be prepared from pyrrolidine-3-carboxylic acid.

Emphasis will be placed on stereoselective synthesis, a critical consideration for the development of chiral drugs, where the biological activity often resides in a single enantiomer.

Pathway A: Synthesis via Nucleophilic Substitution

This pathway is arguably the most common and flexible approach to this compound. The core strategy involves the introduction of a cyanide nucleophile at the C3 position of a suitably functionalized pyrrolidine ring. The success of this approach hinges on the efficient preparation of the pyrrolidine precursor with a good leaving group at the 3-position.

Synthesis of the Key Precursor: N-Boc-3-hydroxypyrrolidine

The synthesis typically begins with the readily available and protected 3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the pyrrolidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[3] Both racemic and enantiomerically pure forms of N-Boc-3-hydroxypyrrolidine are commercially available or can be synthesized through various methods.

One notable method for the enantioselective synthesis of (S)-3-hydroxypyrrolidine involves a multi-step sequence starting from a chiral precursor like D-malic acid or through asymmetric reduction of N-protected 3-pyrrolidinone.[4][5] A biocatalytic approach using Sphingomonas sp. has also been reported for the regio- and stereoselective hydroxylation of N-substituted pyrrolidines.[6]

Activation of the Hydroxyl Group

The hydroxyl group of N-Boc-3-hydroxypyrrolidine is a poor leaving group and must be converted into a more reactive species to facilitate nucleophilic substitution by cyanide. Common methods for activation include conversion to a sulfonate ester (e.g., mesylate or tosylate) or a halide.

Experimental Protocol: Synthesis of tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which can often be used in the next step without further purification.

Nucleophilic Substitution with Cyanide

The activated pyrrolidine derivative is then subjected to nucleophilic substitution with a cyanide source, typically sodium cyanide or potassium cyanide. The choice of solvent is crucial for this step, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred to facilitate the dissolution of the cyanide salt and promote the SN2 reaction.

Experimental Protocol: Synthesis of 1-N-Boc-3-cyanopyrrolidine [7]

-

Prepare a solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq) and sodium cyanide (5.0 eq) in N,N-dimethylformamide (DMF).[7]

-

Heat the reaction mixture to 100 °C and stir for 16 hours.[7]

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.[7]

-

Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous sodium sulfate.[7]

-

After filtration, concentrate the organic phase under reduced pressure.[7]

-

Purify the resulting residue by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford 1-N-Boc-3-cyanopyrrolidine.[7]

Table 1: Summary of Reaction Conditions for Pathway A

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Mesylation | N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 2-4 h | High |

| Cyanation | tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Sodium cyanide | DMF | 100 °C | 16 h | ~98%[7] |

Deprotection to Yield this compound

The final step in this pathway is the removal of the Boc protecting group to yield the free this compound, which is typically isolated as a hydrochloride salt to improve its stability and handling. This is readily achieved by treatment with a strong acid such as hydrochloric acid (HCl) in an organic solvent or trifluoroacetic acid (TFA).[3]

Experimental Protocol: Deprotection of N-Boc-3-cyanopyrrolidine [3]

-

Dissolve N-Boc-3-cyanopyrrolidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Diagram 1: Synthesis of this compound via Nucleophilic Substitution

Caption: A schematic overview of the synthesis of this compound via nucleophilic substitution.

Pathway B: Synthesis via Dehydration of Pyrrolidine-3-carboxamide

An alternative strategy for the synthesis of this compound involves the dehydration of the corresponding primary amide, pyrrolidine-3-carboxamide. This pathway can be advantageous if the starting carboxamide is readily accessible.

Preparation of Pyrrolidine-3-carboxamide

Pyrrolidine-3-carboxamide can be synthesized from pyrrolidine-3-carboxylic acid. The carboxylic acid is first activated, for example, by conversion to an acid chloride or through the use of coupling agents, and then reacted with ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis of N-Boc-pyrrolidine-3-carboxamide

-

To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture for 30 minutes, then add a solution of ammonia in methanol (excess).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-pyrrolidine-3-carboxamide.

Dehydration of the Carboxamide

The dehydration of the primary amide to the nitrile can be accomplished using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The choice of reagent will depend on the substrate's sensitivity and the desired reaction conditions.

Experimental Protocol: Dehydration of N-Boc-pyrrolidine-3-carboxamide

-

To a solution of N-Boc-pyrrolidine-3-carboxamide (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF at 0 °C, add trifluoroacetic anhydride (1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford N-Boc-3-cyanopyrrolidine.

The subsequent deprotection of the N-Boc group is carried out as described in Pathway A.

Diagram 2: Synthesis of this compound via Dehydration

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 7. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

The Strategic Role of Pyrrolidine-3-Carbonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility, stereochemical richness, and favorable physicochemical properties. When functionalized with a nitrile group at the 3-position, it becomes pyrrolidine-3-carbonitrile , a highly versatile and strategic building block in drug discovery. This guide provides an in-depth analysis of the synthesis, properties, and critical role of the this compound scaffold, with a particular focus on its application in the development of targeted therapies such as Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will explore the rationale behind its selection, detail key synthetic methodologies, and examine its contribution to the pharmacological profile of several market-approved drugs.

Introduction: The this compound Scaffold - A Privileged Intermediate

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a prevalent feature in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor in achieving high target affinity and selectivity.[2] The introduction of a nitrile (-C≡N) group at the 3-position confers a unique combination of properties that make this compound an exceptionally valuable intermediate in medicinal chemistry.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including primary amines, carboxylic acids, and amides, which are all common pharmacophoric elements.[3] Furthermore, the nitrile itself can act as a key pharmacophore, participating in hydrogen bonding or other non-covalent interactions within a target's active site. The strategic placement of the nitrile on the pyrrolidine ring, combined with the inherent stereochemistry of the scaffold, provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide will delve into the practical applications of this scaffold, focusing on two major classes of therapeutics where it has proven indispensable: Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidyl Peptidase-4 (DPP-4) inhibitors.

Physicochemical Properties and Pharmacophoric Significance

The utility of the this compound scaffold is rooted in its distinct physicochemical properties. The parent pyrrolidine ring is a basic, water-miscible liquid.[4] The introduction of the nitrile group, an electron-withdrawing moiety, modulates these properties.

| Property | Pyrrolidine (Parent) | This compound (Predicted) | Significance in Drug Design |

| pKa (of conjugate acid) | ~11.3 | Lower than pyrrolidine | The nitrile group reduces the basicity of the ring nitrogen, which can be crucial for modulating off-target interactions and improving oral bioavailability. |

| logP | ~0.22 | ~0.12[5] | The scaffold is relatively polar, contributing to aqueous solubility. The logP can be readily modified by substitution on the ring or nitrogen atom.[6] |

| Polar Surface Area (TPSA) | 12.0 Ų | 35.8 Ų[5] | The increased TPSA due to the nitrile group enhances its ability to form hydrogen bonds, a key interaction in many enzyme active sites. |

The nitrile group itself is a bioisostere for various functional groups, including carbonyls and alkynes. In drug design, it is often employed to:

-

Act as a hydrogen bond acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with amino acid residues in the target protein.

-

Modulate electronics and polarity: Its electron-withdrawing nature can influence the reactivity and binding affinity of neighboring functional groups.

-

Serve as a versatile synthetic handle: As will be discussed, the nitrile can be readily converted into other key functional groups.

This compound in Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical cascade in the immune response, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[7] Small molecule inhibitors of JAKs have emerged as a major therapeutic class. The pyrrolidine scaffold, often bearing a nitrile or a group derived from a nitrile, has been instrumental in the design of several successful JAK inhibitors.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor triggers the dimerization of receptor-associated JAKs. The JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.

Case Study: Upadacitinib (Rinvoq™)

Upadacitinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[8] Its structure features a (3R,4S)-4-ethylpyrrolidine core, which is derived from a pyrrolidine-3-carboxylic acid intermediate. The synthesis of this core is a key challenge, often requiring sophisticated stereoselective methods.

Rationale for the Pyrrolidine Scaffold in Upadacitinib:

-

Stereochemical Control: The specific (3R,4S) stereochemistry is crucial for optimal binding to the JAK1 active site.

-

Scaffold Rigidity and Vectorial Projection: The pyrrolidine ring orients the ethyl group and the connection to the heterocyclic core in a precise three-dimensional arrangement to maximize interactions with the enzyme.

-

Synthetic Accessibility: While challenging, well-established methods for the asymmetric synthesis of substituted pyrrolidines make it a viable target for large-scale production.[9]

Synthetic Workflow Overview: The synthesis of the chiral pyrrolidine fragment of Upadacitinib often involves an asymmetric hydrogenation to set the two adjacent stereocenters.[10][11]

Experimental Protocol: Synthesis of (3R, 4S)-4-ethyl-1-((2, 2, 2-trifluoroethyl)carbamoyl)pyrrolidine-3-carboxylic acid (Key intermediate for Upadacitinib) [12]

This protocol outlines the formation of the carbamoylpyrrolidine carboxylic acid, a key step before elaboration to the final drug molecule.

Step 1: Carbamoylation of the Pyrrolidine Ring

-

Charge a suitable reactor with (3R, 4S)-4-ethylpyrrolidine-3-carboxylic acid (10 g) and tetrahydrofuran (50 ml).

-

In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (17 g), tetrahydrofuran (50 ml), and 2,2,2-trifluoroethylamine (10.39 g) at 20-25°C.

-

Add the second solution to the first and stir for 4-5 hours at ambient temperature.

-

Upon reaction completion (monitored by HPLC or TLC), quench the reaction by adding a 20% citric acid solution (50 ml).

-

Stir the quenched mixture for 1 hour, then extract the product into ethyl acetate (50 ml).

-

Separate the organic layer and wash with a brine solution.

-

Distill the organic layer under vacuum at 50-55°C to yield the title product.

Other Notable JAK Inhibitors

-

Tofacitinib (Xeljanz®): While Tofacitinib incorporates a piperidine ring instead of a pyrrolidine, the nitrile-containing side chain (3-oxopropanenitrile) is a critical pharmacophore that occupies a key region of the JAK active site.[13] The synthesis involves coupling the chiral piperidine intermediate with a cyanoacetic acid derivative.[14]

-

Baricitinib (Olumiant®): Baricitinib features an azetidine-3-carbonitrile moiety. Although a four-membered ring, the principle of using a small, saturated heterocycle with a nitrile group to achieve potent and selective JAK inhibition is consistent.

Comparative Inhibitory Activity of JAK Inhibitors:

The selectivity profile of JAK inhibitors is a critical determinant of their therapeutic efficacy and side-effect profile.

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Primary Selectivity |

| Tofacitinib | 3.2 | 4.1 | 1.6 | - | JAK1/3 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 |

| Upadacitinib | 45 | 109 | 2100 | 4700 | JAK1 |

Data compiled from various sources.[15][16] Absolute IC₅₀ values can vary based on assay conditions.

Pyrrolidine-Carbonitriles in DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[17] Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes. The cyanopyrrolidine scaffold is a classic pharmacophore for DPP-4 inhibitors, with the nitrile group forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Case Study: Vildagliptin (Galvus®)

Vildagliptin is a potent and selective DPP-4 inhibitor. Its structure is centered on a (S)-pyrrolidine-2-carbonitrile core. While this is a 2-carbonitrile, the synthetic principles and the role of the cyanopyrrolidine moiety are highly relevant.

Rationale for the Cyanopyrrolidine Scaffold in Vildagliptin:

-

Covalent Mimicry: The cyanopyrrolidine moiety mimics the proline residue of natural substrates and forms a reversible covalent adduct with the catalytic Ser630 residue of DPP-4.

-

Stereospecificity: The (S)-stereochemistry is essential for high-affinity binding.

-

Synthetic Accessibility: L-proline, a readily available and inexpensive chiral starting material, serves as the precursor for the (S)-pyrrolidine-2-carbonitrile core.[18]

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate for Vildagliptin) [18][19]

This protocol details the synthesis of the key electrophilic intermediate that is subsequently coupled with 3-amino-1-adamantanol to form Vildagliptin.

Step 1: N-Acylation of L-Proline

-

To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF, 200 mL), slowly add chloroacetyl chloride (9.8 mL, 0.129 mol) dropwise at 0°C.

-

Stir the mixture at 0°C for 20 minutes, then heat to reflux for 2.5 hours.

-

Cool the reaction mixture to room temperature, dilute with water (25 mL), and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL). Separate the organic layer, and re-extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Conversion of Carboxylic Acid to Nitrile

-

Treat the carboxylic acid from Step 1 with acetonitrile in the presence of a dehydrating agent such as trifluoroacetic anhydride or a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and N,N-dimethylformamide (DMF).

-

Illustrative procedure with sulfuric acid: Heat the carboxylic acid in acetonitrile with a catalytic amount of sulfuric acid at approximately 95°C for 5.5 hours.[18]

-

After the reaction is complete, evaporate the excess acetonitrile.

-

Work up the residue by partitioning between an organic solvent (e.g., CHCl₃) and a basic aqueous solution to neutralize the acid and remove impurities.

-

Dry the organic layer and concentrate to obtain the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be purified by crystallization or chromatography.

Conclusion and Future Perspectives

The this compound scaffold and its isomers represent a powerful and validated platform in medicinal chemistry. Its unique combination of three-dimensional structure, stereochemical complexity, and the versatile reactivity of the nitrile group has enabled the development of highly selective and potent inhibitors for challenging targets like the JAK kinases and DPP-4.

The case studies of Upadacitinib and Vildagliptin highlight the strategic importance of this building block. The synthetic community continues to innovate, developing more efficient, scalable, and stereoselective routes to access these chiral intermediates, thereby facilitating the discovery of next-generation therapeutics.[11] As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will undoubtedly continue to play a pivotal role in the design and development of novel, life-changing medicines.

References

- Flanagan, M. E., et al. (2013). Tofacitinib synthesis. DigitalCommons@University of Nebraska - Lincoln.

- Zhang, L., et al. (2021). A facile method to synthesize vildagliptin. Journal of Chemical Research, 45(3-4), 305-309.

- Rozema, M. J., et al. (2022). Upadacitinib: Process development of a JAK1 inhibitor. Organic Process Research & Development, 26(4), 949-962.

- Li, J., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Pharmaceutical Sciences, 80(6), 1128-1132.

- Tao, Z., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(12), 3489-3491.

- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.

- (Patent) Improved Process For The Preparation Of Upadacitinib And Intermediates Thereof. (n.d.).

- Vyas, A. J., et al. (2022). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Journal of Pharmaceutical and Biomedical Analysis, 219, 114946.

- Nash, P., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 62(9), 2935-2947.

- (Patent) Pyrrolidine compounds, its salt and use in the preparation of upadacitinib thereof. (2021). Google Patents.

- (Patent) A facile and economical method to synthesize vildagliptin. (2017). ResearchGate.

- (Patent) Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound. (2020). Google Patents.

- Sampath, M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Request PDF.

- Nakagome, K., et al. (2020). Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Dermatology and Therapy, 10(6), 1233-1245.

- Rozema, M. J., et al. (2022). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Request PDF.

- (Patent) Process and intermediates for the preparation of upadacitinib. (2023). Google Patents.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.

- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Organic Process Research & Development, 16(7), 1235-1243.

- Al-Hourani, B. J., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(3), 449.

- Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). Semantic Scholar.

- Li, W., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(12), 1237-1241.

- Kumar, R., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(11), 1368.

- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6212-6221.

- Saliyeva, L., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667.

- Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo.

- Pyrrolidine. (n.d.). In Wikipedia.

- Al-Salama, Z., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3169.

- Facile one-pot synthesis of spirocyclic pyrrolidine derivatives. (2019). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. researchgate.net [researchgate.net]

- 11. WO2021005484A1 - Pyrrolidine compounds, its salt and use in the preparation of upadacitinib thereof - Google Patents [patents.google.com]

- 12. research.unl.pt [research.unl.pt]

- 13. Synthesis of Tofacitinib [cjph.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Clinical study of Upadacitinib_Chemicalbook [chemicalbook.com]

- 16. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of Pyrrolidine-3-carbonitrile in Modern Organic Synthesis: A Technical Guide

Introduction: The Pyrrolidine Scaffold and the Strategic Importance of the 3-Carbonitrile Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical advantage in the design of potent and selective therapeutic agents.[1][3] Within the diverse landscape of pyrrolidine-based building blocks, pyrrolidine-3-carbonitrile emerges as a particularly versatile and strategic precursor. Its bifunctional nature, possessing both a secondary amine and a nitrile group, opens a gateway to a vast array of chemical transformations, enabling the synthesis of complex molecular architectures.[4][5] This guide provides an in-depth technical exploration of this compound as a cornerstone building block in organic synthesis, with a focus on its application in drug discovery and development.

The strategic placement of the carbonitrile at the 3-position is key to its utility. The nitrile group is a versatile functional handle that can be transformed into a primary amine, a carboxylic acid, or participate in cycloaddition reactions, offering multiple avenues for molecular diversification.[4][5] The adjacent secondary amine provides a readily modifiable site for introducing substituents that can modulate a molecule's physicochemical properties and biological activity. This guide will delve into the synthesis, key transformations, and strategic applications of this valuable building block, supported by detailed experimental protocols and mechanistic insights.

I. Synthesis of this compound and its N-Protected Derivatives

The accessibility of this compound is a crucial factor in its widespread use. While commercially available, understanding its synthesis provides insight into potential impurities and scale-up considerations. A common laboratory-scale synthesis involves the cyclization of 4-chloro-3-hydroxybutyronitrile, which can be prepared from epichlorohydrin.[6]

For many synthetic applications, protection of the pyrrolidine nitrogen is a necessary first step to control its reactivity. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of this compound

Objective: To protect the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group.

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound hydrochloride (1.0 equiv) in dichloromethane (DCM), add triethylamine (Et₃N) (2.2 equiv) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-pyrrolidine-3-carbonitrile.

II. Key Chemical Transformations of the 3-Carbonitrile Group

The synthetic versatility of this compound is largely derived from the reactivity of the nitrile functional group. The ability to transform the nitrile into other key functionalities like primary amines and carboxylic acids is fundamental to its application in building complex molecules.

A. Reduction of the Nitrile to a Primary Amine: Synthesis of 3-(Aminomethyl)pyrrolidines

The reduction of the nitrile group to a primary amine is a pivotal transformation, yielding 3-(aminomethyl)pyrrolidine derivatives. These diamines are valuable building blocks for the synthesis of ligands, catalysts, and biologically active compounds. Catalytic hydrogenation is a common and efficient method for this reduction.

Experimental Protocol: Catalytic Hydrogenation of N-Boc-pyrrolidine-3-carbonitrile

Objective: To reduce the nitrile group of N-Boc-pyrrolidine-3-carbonitrile to a primary amine.

Materials:

-

N-Boc-pyrrolidine-3-carbonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen (H₂) gas

Procedure:

-

Dissolve N-Boc-pyrrolidine-3-carbonitrile (1.0 equiv) in ethanol.

-

Add 10% Pd/C (catalytic amount) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-3-(aminomethyl)pyrrolidine.

Table 1: Comparison of Reduction Methods for this compound Derivatives

| Reagent/Catalyst | Substrate | Product | Yield (%) | Comments | Reference |

| H₂, Pd/C | N-Boc-pyrrolidine-3-carbonitrile | N-Boc-3-(aminomethyl)pyrrolidine | High | Standard, clean, and efficient method. | [7] |

| LiAlH₄ | N-protected this compound | N-protected 3-(aminomethyl)pyrrolidine | Good-Excellent | Potent reducing agent, requires careful handling. | [8] |

| NiCl₂/NaBH₄ | Aromatic/Aliphatic Nitriles | Primary Amines | Good | Milder alternative to LiAlH₄, tolerant of some functional groups. | [9] |

B. Hydrolysis of the Nitrile to a Carboxylic Acid: Synthesis of Pyrrolidine-3-carboxylic Acids

Hydrolysis of the nitrile group provides access to pyrrolidine-3-carboxylic acid (β-proline) derivatives, which are important chiral building blocks and organocatalysts.[10] The hydrolysis can be performed under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis of N-Boc-pyrrolidine-3-carbonitrile

Objective: To hydrolyze the nitrile group of N-Boc-pyrrolidine-3-carbonitrile to a carboxylic acid.

Materials:

-

N-Boc-pyrrolidine-3-carbonitrile

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water/Methanol or Water/THF solvent mixture

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

Dissolve N-Boc-pyrrolidine-3-carbonitrile (1.0 equiv) in a mixture of water and a co-solvent like methanol or THF.

-

Add an excess of NaOH or LiOH (e.g., 3-5 equiv).

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to pH ~3-4 with aqueous HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give N-Boc-pyrrolidine-3-carboxylic acid.[11][12]

III. Strategic Applications in Drug Discovery and Development

The true value of this compound as a building block is demonstrated in its application in the synthesis of complex, biologically active molecules. Its ability to introduce a constrained, three-dimensional pyrrolidine scaffold, coupled with the versatile reactivity of the nitrile and amine functionalities, makes it a powerful tool for medicinal chemists.

A. Case Study: Synthesis of Vildagliptin, a DPP-IV Inhibitor

Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[5] A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a derivative of this compound's regioisomer. The synthesis showcases the strategic use of the pyrrolidine-nitrile motif.

Workflow for Vildagliptin Synthesis:

Caption: Synthetic workflow for Vildagliptin.

B. This compound in the Exploration of 3D Chemical Space

In the realm of fragment-based drug discovery (FBDD), there is a growing emphasis on moving beyond flat, two-dimensional fragments to explore the richer topology of three-dimensional chemical space.[6] Pyrrolidine-based fragments, with their inherent non-planarity, are ideal for this purpose.[13] this compound and its derivatives serve as excellent starting points for generating libraries of 3D fragments.

A study by researchers at Astex Pharmaceuticals demonstrated the use of a metal-catalyzed asymmetric 1,3-dipolar cycloaddition to generate a diverse library of pyrrolidine-based fragments with excellent 3D characteristics.[13] This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines, where the nitrile group can serve as a vector for further functionalization, enabling the exploration of diverse regions of chemical space.[13]

Logical Relationship for 3D Fragment Generation:

Caption: Workflow for generating 3D fragments.

C. Synthesis of Bicyclic and Spirocyclic Scaffolds

The pyrrolidine ring of this compound can serve as a foundation for the construction of more complex bicyclic and spirocyclic systems.[14][15] These rigid scaffolds are of great interest in medicinal chemistry as they can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles derived from this compound can lead to the formation of spiro[indoline-3,2'-pyrrolidine] derivatives.[16] This reaction proceeds with high regio- and diastereoselectivity, offering a powerful method for the synthesis of complex, spirocyclic frameworks.[16][17][18]

IV. Conclusion and Future Outlook

This compound has firmly established itself as a versatile and strategically important building block in modern organic synthesis. Its value extends beyond being a simple pyrrolidine scaffold; the interplay between the secondary amine and the 3-carbonitrile group provides a rich platform for chemical manipulation, enabling the efficient synthesis of a diverse range of complex molecules. From its pivotal role in the synthesis of marketed drugs like Vildagliptin to its application in cutting-edge fragment-based drug discovery, this compound continues to empower chemists to explore new frontiers in medicinal chemistry.

Future applications of this building block are likely to focus on the development of novel stereoselective transformations of the pyrrolidine ring and the nitrile group. The design of new catalytic systems for the asymmetric functionalization of this compound will undoubtedly lead to the discovery of new chiral ligands and organocatalysts. Furthermore, its use in the construction of novel bicyclic and spirocyclic scaffolds will continue to be a fruitful area of research, providing access to unique chemical entities with the potential for novel biological activities. As the demand for structurally complex and three-dimensional molecules in drug discovery continues to grow, the strategic importance of this compound is set to increase, solidifying its position as an indispensable tool in the synthetic chemist's arsenal.

V. References

-

Afridi, S., et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega.

-

Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469.

-

Wikipedia. Azomethine ylide.

-

Padwa, A., & Kissel, W. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 26(16), 4968.

-

Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ResearchGate.

-

Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.

-

Padwa, A., & Kissel, W. (2021). 1,3-Dipolar cycloaddition reactions of azomethine ylides and carbonyl... ResearchGate.

-

Murray, C. W., et al. (2016). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Journal of Medicinal Chemistry, 59(15), 7325–7341.

-

Padwa, A., & Kissel, W. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI.

-

Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.

-

Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar.

-

Kishali, N. (2025). "Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties". ResearchGate.

-

Pérez, P. J., et al. (2016). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 35(11), 1845–1852.

-

Ji, X., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 242-256.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

-

Gribble, G. W. (2010). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(20), 11158.

-

Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.

-

Campos, K. R., et al. (2022). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 99, 382-401.

-

Ube Industries. (1989). Process for preparing 3-pyrrolidinol. Google Patents.

-

Balasubramanian, T. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

-

Murray, C. W., et al. (2016). Design and Synthesis of Pyrrolidine-Based Fragments that Sample Three Dimensional Molecular Space. ResearchGate.

-

Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7378–7383.

-

Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate.

-

Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.

-

O'Brien, P., et al. (2021). Escape from planarity in fragment-based drug discovery. White Rose Research Online.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

Garg, N. K., & Hyster, T. K. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of the American Chemical Society, 143(49), 20734–20740.

-

Ji, X., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.

-

Berti, F., & Mampreian, D. M. (2015). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 20(7), 12586–12634.

-

Miller, S. J., & Beld, J. (2013). N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. The Journal of Organic Chemistry, 78(15), 7515–7525.

-

Thomson, R. J., & Thomson, J. L. (2016). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 18(15), 3754–3757.

-

BenchChem. (2025). An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. BenchChem.

-

Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.

-

Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

-

BenchChem. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. BenchChem.

-

Gribble, G. W. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

-

Sigma-Aldrich. (n.d.). N-Boc-pyrrolidine-3-carboxylic acid 97. Sigma-Aldrich.

-

Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Carbohydrate Research, 330(3), 401-408.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. 1-BOC-吡咯烷-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties [ideas.repec.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 18. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Pyrrolidine-3-carbonitrile: Elucidating Structure Through NMR, IR, and MS Analysis

This technical guide provides a comprehensive analysis of the spectroscopic data for Pyrrolidine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The unique structural features of this molecule, combining a saturated nitrogen heterocycle with a nitrile functional group, give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and characterization.

Introduction

This compound, with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol , is a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2] Its pyrrolidine core is a prevalent motif in numerous natural products and approved drugs.[3] The nitrile group provides a handle for a wide range of chemical transformations, making it a key component in the design of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 (α to N) | 2.8 - 3.2 | m | - |

| H3 (methine) | 2.9 - 3.3 | m | - |

| H4 | 1.9 - 2.3 | m | - |

| H5 (α to N) | 2.8 - 3.2 | m | - |

| NH | 1.5 - 2.5 | br s | - |

Causality behind Predicted Shifts:

-

H2 and H5 (Protons α to Nitrogen): These protons are adjacent to the electronegative nitrogen atom, which deshields them, causing them to appear at a lower field (higher ppm) compared to the other methylene protons. Their signals are expected to be complex multiplets due to coupling with each other and with the protons on the adjacent carbons.

-

H3 (Methine Proton): This proton is attached to the carbon bearing the electron-withdrawing nitrile group. This deshielding effect will shift its signal downfield. It will appear as a multiplet due to coupling with the protons on C2 and C4.

-

H4 (Methylene Protons): These protons are the most shielded in the ring and are expected to appear at the highest field (lowest ppm). They will present as a multiplet due to coupling with the protons on C3 and C5.

-

NH Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It is typically observed as a broad singlet.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard pulse sequence.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct singlets for each of the five carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (α to N) | 45 - 50 |

| C3 (methine) | 25 - 30 |

| C4 | 28 - 33 |

| C5 (α to N) | 45 - 50 |

| CN (Nitrile) | 120 - 125 |

Causality behind Predicted Shifts:

-

C2 and C5 (Carbons α to Nitrogen): Similar to their attached protons, these carbons are deshielded by the adjacent nitrogen atom and appear at a lower field.

-

C3 (Methine Carbon): This carbon is attached to the nitrile group and is expected to be in the aliphatic range, but its chemical shift will be influenced by the electron-withdrawing nature of the nitrile.

-

C4: This is a typical aliphatic methylene carbon and is expected to have a chemical shift in the upfield region.

-

CN (Nitrile Carbon): The carbon of the nitrile group is significantly deshielded and appears in the characteristic downfield region for nitriles.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Processing: Fourier transform the data and phase correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to strong |

| C≡N Stretch (nitrile) | 2220 - 2260 | Medium, sharp |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Interpretation of Key Peaks:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. Broadening is due to hydrogen bonding.

-

C-H Stretch: The absorptions in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the pyrrolidine ring.

-

C≡N Stretch: A sharp, medium-intensity peak in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. The position of this peak is relatively insensitive to the rest of the molecule's structure.

-

C-N Stretch: The stretching vibration of the C-N bond of the amine will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum is recorded first, followed by the sample spectrum.

-

Processing: The sample spectrum is ratioed against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 96.07 |

| [M+H]⁺ | 97.08 |

Fragmentation Pattern Analysis:

The molecular ion peak ([M]⁺) is expected at an m/z of 96, corresponding to the molecular weight of this compound. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) at m/z 97 would be prominent.

The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z 69.

-

Ring Opening and Fragmentation: The pyrrolidine ring can undergo cleavage, leading to various smaller fragments.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An ESI or GC-MS instrument can be used.

-

Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a suitable mass range.

Conclusion

The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous identification of this important synthetic intermediate. The characteristic signals in each spectroscopic technique, from the nitrile stretch in the IR to the specific chemical shifts in the NMR and the predictable fragmentation in the MS, serve as a reliable analytical fingerprint for this compound. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this compound in the pursuit of novel chemical entities.

References

- This compound. MySkinRecipes.

- 1H NMR Spectrum (HMDB0041822). Human Metabolome Database.

- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. DTIC.

- This compound (C5H8N2). PubChemLite.

- 13C NMR Spectrum (HMDB0000162). Human Metabolome Database.

- Pyrrolidine Mass Spectrum. NIST WebBook.

- Pyrrolidine. PubChem.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Pyrrolidine IR Spectrum. NIST WebBook.

- Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate.

- Pyrrolidine. Wikipedia.

- 13C NMR Chemical Shifts. Oregon State University.

Sources

Introduction: The Strategic Importance of Pyrrolidine-3-carbonitrile

An In-Depth Technical Guide to the Chemical Reactivity and Stability of Pyrrolidine-3-carbonitrile